N-(4-tert-Butylphenyl)acetamide is an organic compound categorized as an acetamide, characterized by the presence of a tert-butyl group attached to a phenyl ring. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. The structure of N-(4-tert-Butylphenyl)acetamide can be denoted by the chemical formula C13H17NO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
N-(4-tert-Butylphenyl)acetamide is classified under the broader category of amides, specifically acetamides. It is synthesized from acetic acid derivatives and aniline compounds. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents. This compound has been studied for its potential applications in pharmaceuticals, particularly as a lead compound in drug development processes targeting various receptors.
The synthesis of N-(4-tert-Butylphenyl)acetamide typically involves the reaction of 4-tert-butylaniline with acetic anhydride or acetyl chloride. The general reaction pathway can be summarized as follows:
This method is efficient and yields N-(4-tert-Butylphenyl)acetamide in good purity and yield.
N-(4-tert-Butylphenyl)acetamide has a molecular weight of approximately 219.28 g/mol. Its structural formula can be represented as:
The molecular structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.
N-(4-tert-Butylphenyl)acetamide can participate in various chemical reactions typical for amides, including:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for N-(4-tert-Butylphenyl)acetamide primarily relates to its interactions with biological targets. It has been studied for its potential inhibitory effects on enzymes such as butyrylcholinesterase (BChE). The proposed mechanism includes:
Quantitative structure-activity relationship (QSAR) studies often accompany these analyses to predict the compound's efficacy based on structural modifications.
N-(4-tert-Butylphenyl)acetamide exhibits several notable physical properties:
Chemical properties include reactivity with electrophiles and potential for oxidation under specific conditions.
N-(4-tert-Butylphenyl)acetamide has potential applications in various scientific fields:
Research continues into optimizing this compound's structure to enhance its biological activity and therapeutic potential.
N-(4-tert-Butylphenyl)acetamide is an organic compound characterized by an acetamide group (–NHCOCH₃) linked to a para-substituted tert-butylphenyl ring. Its systematic IUPAC name is N-[4-(1,1-dimethylethyl)phenyl]acetamide. Common synonyms include 4'-tert-butylacetanilide, 4-tert-butylacetanilide, and N-(4-tert-butylphenyl)acetamide [3]. The compound’s molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol [3]. Key identifiers include:
Table 1: Nomenclature and Identifiers of N-(4-tert-Butylphenyl)acetamide
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[4-(1,1-dimethylethyl)phenyl]acetamide |
| Synonyms | 4-tert-Butylacetanilide; 4′-tert-Butylacetanilide |
| CAS RN | 20330-45-4 |
| Molecular Formula | C₁₂H₁₇NO |
| SMILES | CC(=O)Nc1ccc(cc1)C(C)(C)C |
N-(4-tert-Butylphenyl)acetamide emerged as a structural analog of acetanilide derivatives explored in the mid-20th century for their analgesic properties. The introduction of the tert-butyl group at the para position aimed to enhance lipid solubility and modify metabolic stability. Early synthetic routes adapted classical aniline acetylation methods, substituting aniline with 4-tert-butylaniline. Its first documented synthesis dates to the 1960s, with CAS registration (20330-45-4) formalizing its chemical identity [3]. Despite limited records of its initial discovery, it persists as a reference compound in chemical databases like PubChem (CID 140672) [2].
This compound exemplifies strategic molecular design:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: